4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid
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Overview
Description
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-haloketone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4-(Carboxymethyl)-1,2-thiazole-3-carboxylic acid.
Reduction: 4-(Hydroxymethyl)-1,2-thiazole-3-methanol.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different heterocyclic ring structure.
4-(Hydroxymethyl)imidazole: Another compound with a hydroxymethyl group but an imidazole ring instead of a thiazole ring.
Uniqueness
4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
64024-49-3 |
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Molecular Formula |
C5H5NO3S |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-(hydroxymethyl)-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c7-1-3-2-10-6-4(3)5(8)9/h2,7H,1H2,(H,8,9) |
InChI Key |
LVRUHILKFCNYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NS1)C(=O)O)CO |
Origin of Product |
United States |
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